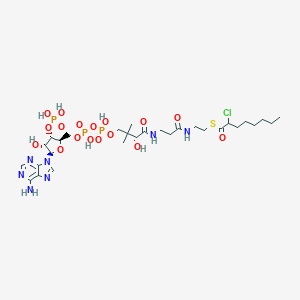

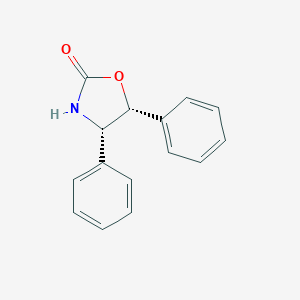

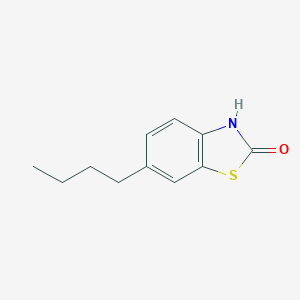

![molecular formula C15H14IN3O6 B138121 4-[[3-[(2S)-2-氨基-2-羧乙基]-5-碘-2,6-二氧嘧啶-1-基]甲基]苯甲酸 CAS No. 569371-10-4](/img/structure/B138121.png)

4-[[3-[(2S)-2-氨基-2-羧乙基]-5-碘-2,6-二氧嘧啶-1-基]甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Neuroscience

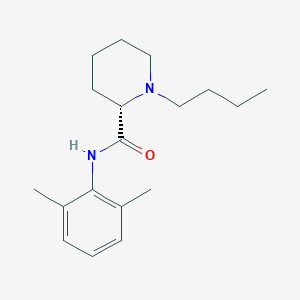

UBP 301 is known as an antagonist of the kainate receptor, which is an ionotropic glutamate receptor. It has an apparent Kd (dissociation constant) of 5.94 µM and displays about 30-fold selectivity over AMPA receptors. This compound is utilized to assess the roles of kainate receptors in neuronal signaling .

Pain Management

In the field of pain management, UBP 301 is used particularly to study neuropathic pain due to its selectivity for kainate receptors over AMPA receptors. This selectivity makes it a valuable tool for understanding pain pathways and potentially developing new pain therapies .

Protein Research

UBP 301 also finds application in protein research where it helps protect the integrity of proteins from multiple proteases and phosphatases. This protection is crucial for various applications where maintaining protein structure and function is essential .

安全和危害

作用机制

Target of Action

UBP 301, also known as “4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid” or “NCGC00025285-01”, is a potent and selective antagonist of the kainate receptor . The kainate receptor is a type of ionotropic glutamate receptor in the central nervous system that responds to the neurotransmitter glutamate. UBP 301 has approximately 30-fold selectivity for the kainate receptor over the AMPA receptor .

Mode of Action

As an antagonist, UBP 301 binds to the kainate receptor and blocks its function . This prevents the normal action of glutamate on the receptor, thereby inhibiting the downstream effects of glutamate signaling. The IC50 and KD of UBP 301 for the kainate receptor are 164 μM and 5.94 μM, respectively .

Biochemical Pathways

The kainate receptor, the primary target of UBP 301, is involved in various biochemical pathways, including neuronal signaling . By blocking the kainate receptor, UBP 301 can influence these pathways and their downstream effects.

Pharmacokinetics

It is soluble to 5 mm in dmso with gentle warming , which may have implications for its bioavailability and administration.

Result of Action

The molecular and cellular effects of UBP 301’s action largely depend on the context in which it is used. As a kainate receptor antagonist, it can inhibit glutamate signaling, which may have various effects depending on the specific cellular context .

属性

IUPAC Name |

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSYCOCOIYSZGI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14IN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

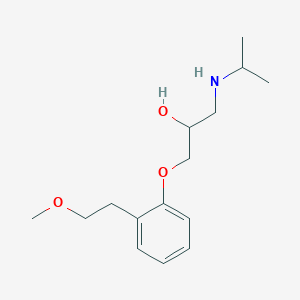

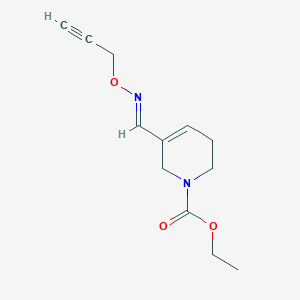

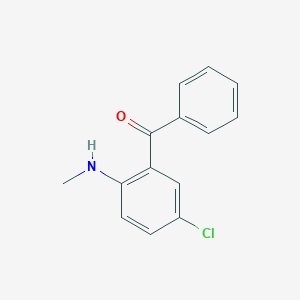

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)